N-(1,3-benzothiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1,3-benzothiazol-2-yl)butanamide” is a chemical compound with the molecular formula C11H12N2OS . It has an average mass of 220.291 Da and a monoisotopic mass of 220.067032 Da .
Synthesis Analysis
The synthesis of N-(1,3-benzothiazol-2-yl)butanamide and its derivatives can be achieved through various synthetic pathways. For instance, one method involves the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides .Molecular Structure Analysis
The molecular structure of “N-(1,3-benzothiazol-2-yl)butanamide” can be characterized using various spectral techniques such as FT-IR, 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis
Benzothiazole derivatives, including “N-(1,3-benzothiazol-2-yl)butanamide”, have been found to exhibit a wide range of biological activities, suggesting that they undergo various chemical reactions in biological systems .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,3-benzothiazol-2-yl)butanamide” can be inferred from its molecular structure. For instance, it has a molecular weight of 217.27 and a molecular formula of C11H12N2OS .Wissenschaftliche Forschungsanwendungen
Dipeptidyl Peptidase IV Inhibitors for Diabetes Treatment
Research has identified derivatives incorporating the benzothiazole group, such as (3R)-3-amino-4-(2,4,5-trifluorophenyl)-N-{4-[6-(2-methoxyethoxy)benzothiazol-2-yl]tetrahydropyran-4-yl}butanamide, showing potent dipeptidyl peptidase IV (DPP-IV) inhibitory activity. These compounds have potential applications in treating type 2 diabetes by reducing blood glucose levels during oral glucose tolerance tests (Nitta et al., 2008).
Antimicrobial and Psychotropic Activities
A series of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides was synthesized, showing significant psychotropic in vivo, anti-inflammatory in vivo, cytotoxicity in vitro, and antimicrobial activities. These findings suggest potential therapeutic applications for these compounds in treating various conditions (Zablotskaya et al., 2013).
Anticonvulsant Agents
Derivatives of N-(1,3-benzothiazol-2-yl)butanamide, such as N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, have been investigated as potential anticonvulsant agents. These compounds, which incorporate chemical fragments of known antiepileptic drugs, have shown promising results in preclinical seizure models, highlighting their potential as new treatments for epilepsy (Kamiński et al., 2015).
CDK2 Inhibitors for Cancer Therapy
N-(5-Bromo-1,3-thiazol-2-yl)butanamide and its analogs have been identified as potent and selective CDK2 inhibitors. These compounds could play a crucial role in cancer therapy by inhibiting cell cycle progression, thus representing a novel approach to treating various cancers (Vulpetti et al., 2006).
Luminescent Materials
Benzothiazole derivatives have been explored for their luminescent properties, with potential applications in the development of white-light-emitting devices. By doping these compounds into a polymer matrix, researchers have achieved white light emission with desirable chromaticity coordinates, demonstrating the utility of benzothiazole derivatives in materials science and lighting technologies (Lu et al., 2017).
Catalysis and Organic Synthesis
Benzothiazole derivatives have also been applied in catalysis, demonstrating activities toward Heck coupling reactions. These findings underscore the versatility of benzothiazole compounds in facilitating chemical transformations, important for pharmaceutical and materials chemistry (Yen et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-5-10(14)13-11-12-8-6-3-4-7-9(8)15-11/h3-4,6-7H,2,5H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNSNMRNSXMPTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.